N-(2-ethylpyrimidin-5-yl)-3-(2-methylpropoxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylpyrimidin-5-yl)-3-(2-methylpropoxy)pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrrolidine ring, and an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylpyrimidin-5-yl)-3-(2-methylpropoxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: Starting with a suitable precursor, such as 2-ethylpyrimidine, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the pyrrolidine ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable nucleophile attacks an electrophilic carbon center.
Ether linkage formation: The ether linkage is formed through an alkylation reaction, where an alkyl halide reacts with an alcohol or phenol group.
Carboxamide formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylpyrimidin-5-yl)-3-(2-methylpropoxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine or pyrrolidine derivatives.
Scientific Research Applications
N-(2-ethylpyrimidin-5-yl)-3-(2-methylpropoxy)pyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethylpyrimidin-5-yl)-3-(2-methylpropoxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylpyrimidin-5-yl)-3-(2-methylpropoxy)pyrrolidine-1-carboxamide: can be compared with other pyrimidine or pyrrolidine derivatives, such as:
Uniqueness
- Structural Features : The unique combination of the pyrimidine ring, pyrrolidine ring, and ether linkage distinguishes it from other compounds.
- Chemical Properties : Its specific chemical properties, such as reactivity and stability, make it suitable for various applications.
- Biological Activities : Its potential biological activities, such as enzyme inhibition or receptor binding, may differ from those of similar compounds.
Properties
IUPAC Name |
N-(2-ethylpyrimidin-5-yl)-3-(2-methylpropoxy)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-4-14-16-7-12(8-17-14)18-15(20)19-6-5-13(9-19)21-10-11(2)3/h7-8,11,13H,4-6,9-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWGVBQDEKSDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)NC(=O)N2CCC(C2)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.